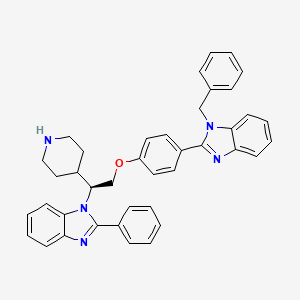
Deltarasin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deltarasin is a small molecular inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ .
Synthesis Analysis
Deltarasin is an inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ . It is available for research use and is not sold to patients .Molecular Structure Analysis
The crystal structure of Deltarasin in complex with PDE6D has been determined . It binds to the farnesyl-binding pocket of the enzyme .Chemical Reactions Analysis
Deltarasin inhibits the interaction of RAS with PDEδ with a Kd of 41 nM . It suppresses the proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS .Physical And Chemical Properties Analysis
Deltarasin is a solid with a molecular weight of 603.75 and a molecular formula of C40H37N5O . It is soluble in DMSO .Scientific Research Applications
KRAS Inhibition
Deltarasin is known to inhibit KRAS-PDEδ interactions . This interaction is crucial for the functioning of KRAS, a protein involved in cell signaling pathways that control cell growth and cell death . By inhibiting this interaction, Deltarasin can impair cell growth and disrupt RAS/RAF signaling in human pancreatic ductal adenocarcinoma cell lines .
Induction of Apoptosis
Deltarasin has been shown to induce apoptosis, a process of programmed cell death . It achieves this by inhibiting the interaction of PDEδ and its downstream signaling pathways . This makes Deltarasin a potential therapeutic agent for treating cancers where these pathways are dysregulated .
Induction of Autophagy
In addition to apoptosis, Deltarasin also induces autophagy, a cellular process involved in the degradation and recycling of cellular components . It does this through the AMPK-mTOR signaling pathway . This dual action of inducing both apoptosis and autophagy makes Deltarasin a unique agent in cancer therapeutics .
Lung Cancer Treatment
Deltarasin has been shown to inhibit the growth of KRAS-dependent lung cancer cells . It does this by inducing both apoptosis and autophagy, thereby reducing cell viability . This makes Deltarasin a potential therapeutic agent for lung cancer treatment .
Enhancement of Anti-Cancer Effect
The anti-cancer effect of Deltarasin can be enhanced by blocking “tumor protective” autophagy . Using direct autophagy inhibitors (e.g., 3-MA), rather than an anti-oxidant (e.g., NAC), would appear to be highly desirable to enhance the anti-cancer effect of Deltarasin .
In Vivo Tumorigenicity Suppression
Deltarasin has been shown to suppress tumorigenicity in vivo . It does this by co-opting host myeloid cells via a C-C-motif chemokine ligand 2 (CCL2)/interleukin-1 beta (IL-1β)-mediated signaling loop . This suggests that Deltarasin could be used to suppress tumor growth in vivo .
Safety And Hazards
properties
IUPAC Name |
1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKEDSUXKTTTC-KXQOOQHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H37N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deltarasin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)
![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)
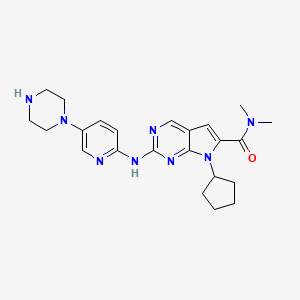
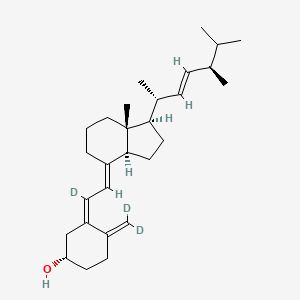
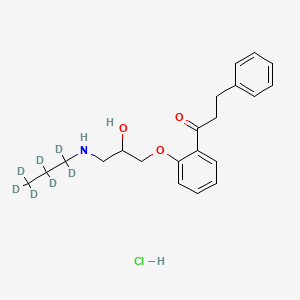
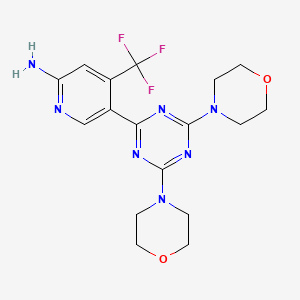
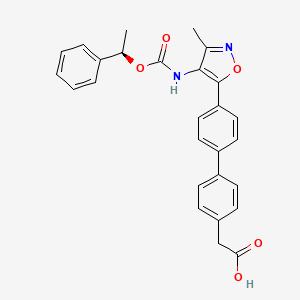
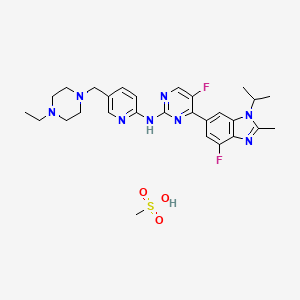
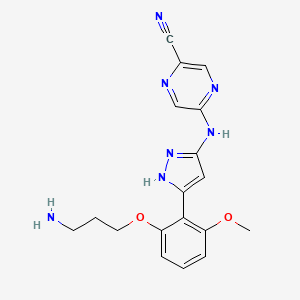
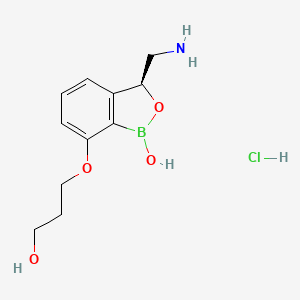
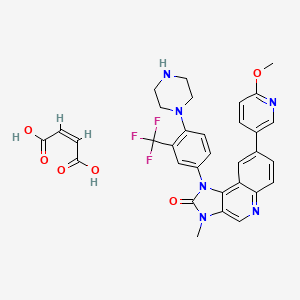

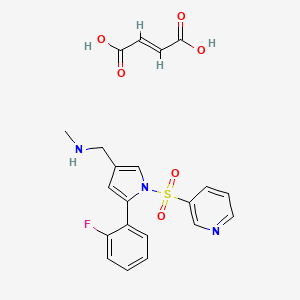
![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)